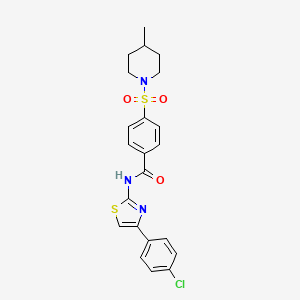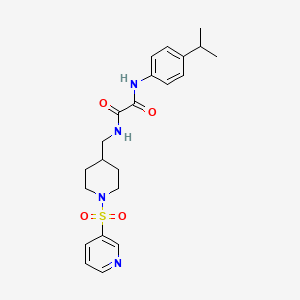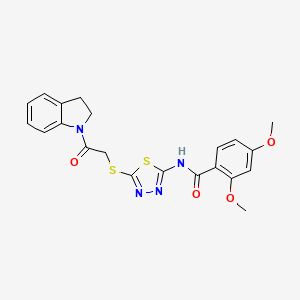
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including an indolin-2-one, a thiadiazole, and a benzamide group. These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, related compounds such as indolin-2-one derivatives have been synthesized through various methods, including reactions with appropriate biguanide hydrochlorides .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR, IR, and mass spectrometry, as well as single crystal X-ray crystallography .
Chemical Reactions Analysis
The compound, due to its functional groups, might undergo a variety of chemical reactions. For instance, the indolin-2-one group can participate in various reactions, including those involving its carbonyl and amine groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of the indolinyl group and substituents like the cyano and nitro groups would influence its properties .
Scientific Research Applications
Antibacterial, Antifungal, and Antitubercular Agents
Compounds synthesized with a 1,3,4-thiadiazole core have been evaluated for their antibacterial, antifungal, and antitubercular properties. For instance, tetrahydropyrimidine–isatin hybrids, incorporating the thiadiazole moiety, have demonstrated significant anti-bacterial, anti-fungal, and anti-tubercular activity (Akhaja & Raval, 2012). Such studies indicate the potential of this chemical framework in developing new antimicrobial agents.
Antiproliferative and Antimicrobial Properties
Schiff bases derived from 1,3,4-thiadiazole compounds have shown promising antiproliferative and antimicrobial activities. Certain compounds among these derivatives have exhibited high DNA protective ability against oxidative damage and strong antimicrobial activity against specific bacterial strains, including S. epidermidis. Additionally, some compounds displayed cytotoxicity against cancer cell lines, such as PC-3 and MDA-MB-231, suggesting their potential in cancer therapy (Gür et al., 2020).
Anticancer Activity
Synthesis and evaluation of 3,5-bis(indolyl)-1,2,4-thiadiazoles have been conducted, with certain derivatives showing potent activity against human cancer cell lines. This research underscores the utility of the 1,2,4-thiadiazole scaffold in generating novel anticancer agents, highlighting the structural modification potential for enhancing biological activity (Kumar et al., 2011).
Mechanism of Action in Myocardial Contractility
Research into the thiadiazinone derivatives, closely related to the thiadiazole class, has revealed their mechanism of action in enhancing myocardial contractility without increasing Ca2+ transients. This finding is crucial for developing heart failure treatments, illustrating the potential of thiadiazole derivatives in cardiovascular therapies (Ferroni et al., 1991).
Synthesis and Antibacterial Activity
N-(Benzo[d]Thiazol-2-yl)-2-((2,4'-Dioxospiro[Indoline-3,2'-Thiazolidin]-3'-yl)Amino)Acetamide derivatives have been synthesized and demonstrated broad-spectrum antibacterial activity against various microorganisms, showcasing the synthetic versatility and therapeutic potential of compounds within this chemical domain (Borad et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is related to the Toll-like receptor 7 (TLR7) . TLR7 is a part of the immune system and plays a crucial role in the recognition of viral pathogens and the initiation of immune responses .
Mode of Action
The compound interacts with its target, TLR7, by binding to it . This binding can activate TLR7, leading to the induction of the secretion of TLR7-regulated cytokines such as IL-12, TNF-α, and IFN-α in human PBMC cells . This suggests that the compound may have an immunomodulatory effect.
Biochemical Pathways
The activation of TLR7 triggers a cascade of biochemical reactions that lead to the production of cytokines. These cytokines then modulate the immune response, which can have various downstream effects, including the suppression of HBV DNA replication .
Result of Action
The activation of TLR7 and the subsequent immune response can lead to the suppression of HBV DNA replication . This suggests that the compound could potentially be used as an anti-HBV agent.
Future Directions
properties
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S2/c1-28-14-7-8-15(17(11-14)29-2)19(27)22-20-23-24-21(31-20)30-12-18(26)25-10-9-13-5-3-4-6-16(13)25/h3-8,11H,9-10,12H2,1-2H3,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLOWYMMJRWBTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

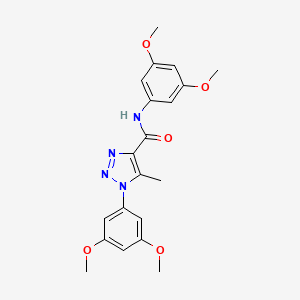

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide](/img/structure/B2866986.png)
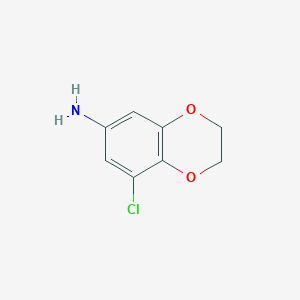
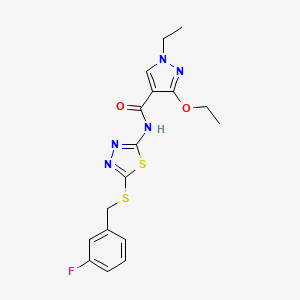
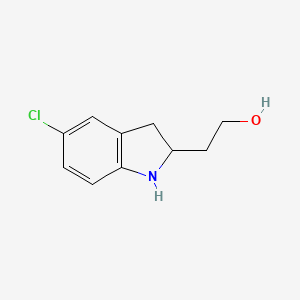
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2866993.png)

![N-cyclopentyl-6-(3-fluorophenyl)-2-(4-propionylpiperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2866995.png)
![2-bromo-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2866997.png)

